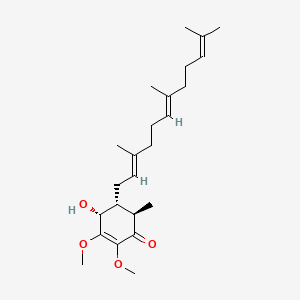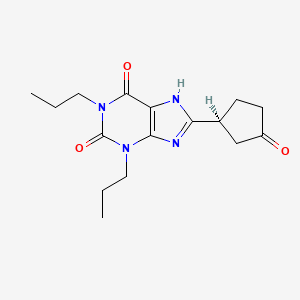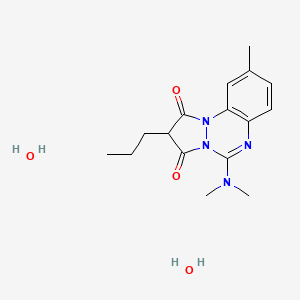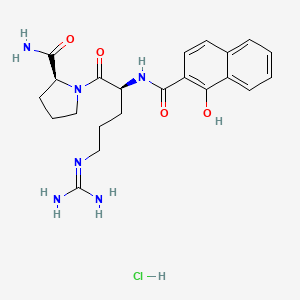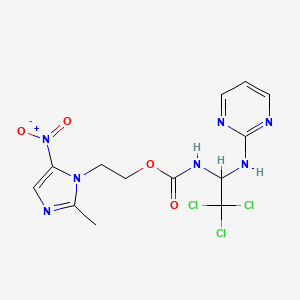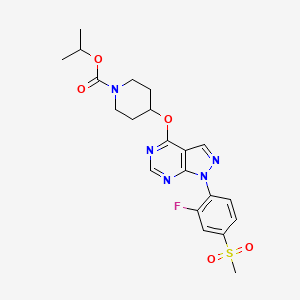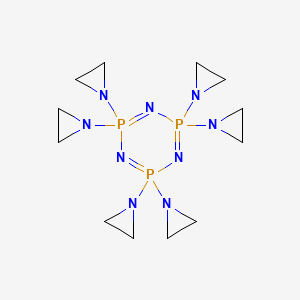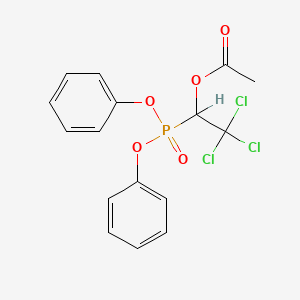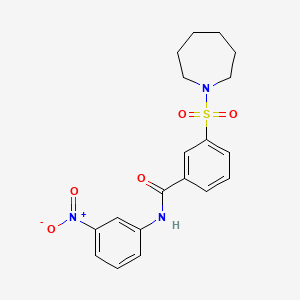
AK-1
Overview
Description
AK-1 is a complex organic compound that features a benzamide core substituted with an azepane sulfonyl group and a nitrophenyl group
Mechanism of Action
Target of Action
AK-1, also known as 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide or SIRT2 Inhibitor II, is a potent, specific, and cell-permeable inhibitor of sirtuin 2 (SIRT2) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity .
Mode of Action
This compound interacts with its primary target, SIRT2, to inhibit its activity It is known that the inhibition of sirt2 leads to various cellular changes .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects various biochemical pathways. SIRT2 is involved in processes such as the cell cycle, DNA repair, and cellular stress response . By inhibiting SIRT2, this compound can influence these pathways, although the exact downstream effects can vary depending on the cellular context .
Result of Action
This compound has been shown to have neuroprotective and anticancer activities . It prevents some hippocampal neurodegeneration in animal models of Alzheimer’s disease and induces cell cycle arrest in colon carcinoma cells by downregulating the expression of Snail .
Biochemical Analysis
Biochemical Properties
“AK-1” interacts with SIRT2, inhibiting its deacetylation and demyristoylation activities in cells . This interaction affects diverse biological functions in the cell, including the regulation of α-tubulin acetylation and inhibition of breast cancer cell migration .
Cellular Effects
The effects of “this compound” on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a broad anticancer effect in human breast cancer cell lines by promoting c-Myc degradation .
Molecular Mechanism
“this compound” exerts its effects at the molecular level through binding interactions with SIRT2, leading to enzyme inhibition . This results in changes in gene expression and post-translational modifications, affecting the overall cellular function .
Temporal Effects in Laboratory Settings
The effects of “this compound” over time in laboratory settings have been observed in various studies. It has been reported to be stable in serum, water-soluble, and able to inhibit SIRT2-mediated deacetylation and demyristoylation in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AK-1 typically involves a multi-step process:
Formation of the Azepane Sulfonyl Intermediate: The azepane ring is first sulfonylated using a sulfonyl chloride reagent under basic conditions.
Coupling with Benzamide: The sulfonylated azepane is then coupled with a benzamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Nitration: The final step involves nitration of the benzamide ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
AK-1 can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 3-(azepan-1-ylsulfonyl)-N-(3-aminophenyl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Hydrolysis: 3-(azepan-1-ylsulfonyl)benzoic acid and 3-nitroaniline
Scientific Research Applications
AK-1 has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide
- 3-(azepan-1-ylsulfonyl)-N-(2-nitrophenyl)benzamide
- 3-(piperidin-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide
Uniqueness
AK-1 is unique due to the presence of the azepane ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different ring structures, such as piperidine or morpholine derivatives. The position of the nitro group on the phenyl ring also influences its reactivity and binding properties.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(20-16-8-6-9-17(14-16)22(24)25)15-7-5-10-18(13-15)28(26,27)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYBKCHPEBZNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary known molecular target of AK-1?
A1: this compound is a specific inhibitor of the enzyme Sirtuin-2 (SIRT2) [, , , ].
Q2: What are the downstream effects of this compound mediated SIRT2 inhibition?
A2: Inhibiting SIRT2 with this compound has been shown to:
- Alleviate carbon tetrachloride-induced liver injury in vitro and in vivo by attenuating oxidative stress and cell death, partially through activation of the Nrf2 pathway and inhibition of JNK signaling [].
- Induce cell cycle arrest in HCT116 human colon carcinoma cells by downregulating the Snail transcription factor, leading to upregulation of the cyclin-dependent kinase inhibitor p21 [].
- Increase primary cilia formation in human retinal pigment epithelial cells (RPE1) under serum-present conditions by inactivating mammalian target of rapamycin (mTOR) signaling [].
- Decrease tube-forming activity of human umbilical vein endothelial cells (HUVECs) under both normoxia and hypoxia conditions, suggesting a role in angiogenesis [].
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical name, 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not provide specific spectroscopic data like UV-Vis, IR, or NMR for this compound.
Q5: Apart from being a SIRT2 inhibitor, are there other research contexts where "this compound" is mentioned?
A5: Yes, "this compound" has been used to denote other compounds in different research contexts:
- Vibrio strain this compound: A bacterial strain shown to cause coral bleaching in Oculina patagonica. Research focused on the influence of temperature on bacterial adhesion and its relation to coral bleaching [, ].
- Arabidopsis kinase-1 (this compound): A calcium-dependent protein kinase in Arabidopsis thaliana studied for its enzymatic properties, specifically its activation by calcium and phospholipids [].
- Activated carbon fiber (ACF) based on kapok (this compound): A material prepared by activation with diammonium hydrogen phosphate, characterized for its structure and adsorptive properties in wastewater treatment [].
- Acute T-cell lymphoblastic leukemia (T-ALL) T-cell line (this compound): A cell line derived from a patient with T-ALL, studied for its cytotoxic specificity against autologous leukemia cells and allogeneic class-I MHC antigens [].
- Exopolysaccharide producing Pseudomonas sp. strain this compound: A bacterial strain explored for its potential to ameliorate saline stress in soybean plants through exopolysaccharide production and modulation of the HKT1 gene [].
- Sake yeast Akita Ryu-Hana yeast (this compound): A yeast strain isolated for its high ethyl caproate productivity and low acid productivity, used in brewing tests for Ginjo-shu (specially made sake) [].
- Aeromonas hydrophila strain this compound: A bacterial strain isolated from a patient with gastroenteritis and examined for its enterotoxic activity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


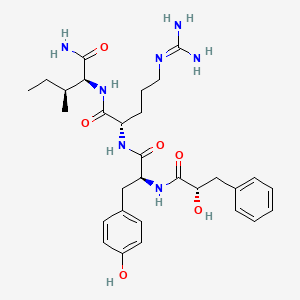
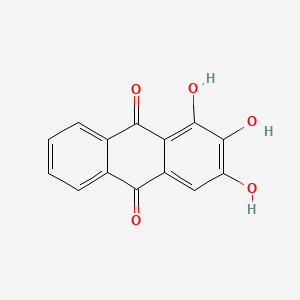
![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)
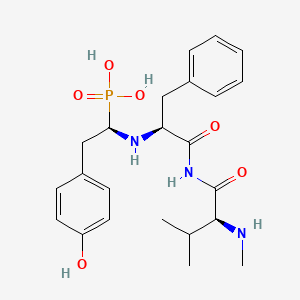
![4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1665119.png)

